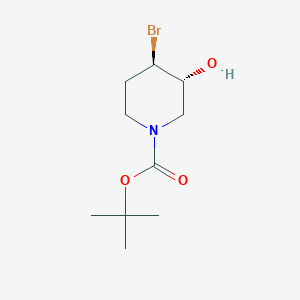

N-Boc-trans-4-bromo-3-hydroxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-trans-4-bromo-3-hydroxypiperidine is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position. The compound is protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, which is commonly used to protect amines in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through hydroxylation reactions using suitable reagents.

Bromination: The bromine atom is introduced at the 4-position through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic displacement under various conditions:

Key findings:

- Steric hindrance from the Boc group and hydroxyl moiety favors SN2 mechanisms over SN1 pathways.

- Trans-configuration enhances reaction rates compared to cis-isomers due to reduced torsional strain .

Transition Metal-Catalyzed Cross-Couplings

The bromide participates in palladium- and nickel-mediated couplings:

Notable observations:

- Nickel catalysis enables retention of configuration at the reaction center .

- Polar aprotic solvents (DME, THF) improve coupling efficiency compared to ethereal solvents .

Oxidation and Reduction Pathways

The hydroxyl group at position 3 undergoes selective transformations:

Mechanistic insights:

- Mitsunobu conditions enable stereocontrolled synthesis of ethers while preserving bromine .

- Catalytic hydrogenation selectively removes bromine without affecting the Boc group .

Ring-Opening and Rearrangement Reactions

The piperidine ring demonstrates strain-dependent reactivity:

Critical data:

- Ring-opening reactions proceed with >5:1 diastereoselectivity for trans-products .

- Acidic conditions lead to simultaneous Boc deprotection and ring modification .

Stability and Stereochemical Considerations

Long-term storage studies reveal:

Key stability guidelines:

Wissenschaftliche Forschungsanwendungen

N-Boc-trans-4-bromo-3-hydroxypiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Wirkmechanismus

The mechanism of action of N-Boc-trans-4-bromo-3-hydroxypiperidine depends on its specific application

Hydroxyl Group: Can form hydrogen bonds with biological molecules, influencing their activity.

Bromine Atom: Can participate in halogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

N-Boc-trans-4-bromo-3-hydroxypiperidine can be compared with other similar compounds, such as:

N-Boc-trans-4-chloro-3-hydroxypiperidine: Similar structure but with a chlorine atom instead of bromine.

N-Boc-trans-4-fluoro-3-hydroxypiperidine: Similar structure but with a fluorine atom instead of bromine.

N-Boc-trans-4-iodo-3-hydroxypiperidine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .

Biologische Aktivität

N-Boc-trans-4-bromo-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Synthesis

Chemical Structure : this compound features a piperidine ring substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position, protected by a Boc (tert-butoxycarbonyl) group. This configuration allows for versatile reactivity and interaction with biological targets.

Synthesis Methods : The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed using appropriate precursors.

- Hydroxylation : Introduction of the hydroxyl group at the 3-position using reagents like osmium tetroxide or hydrogen peroxide.

- Bromination : The bromine atom is introduced through reactions with bromine or N-bromosuccinimide (NBS).

- Boc Protection : The nitrogen atom is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

The biological activity of this compound is influenced by its ability to participate in various chemical interactions:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can stabilize interactions with protein targets.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine, which may exhibit different biological activities compared to its protected form.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Mechanism Studies : The compound serves as a valuable tool for studying enzyme mechanisms due to its ability to mimic substrate interactions.

- Pharmaceutical Development : It acts as an intermediate in synthesizing bioactive molecules, including potential therapeutic agents targeting neurological disorders .

- Cross-Coupling Reactions : Recent studies have demonstrated its utility in Ni-catalyzed cross-coupling reactions, leading to the synthesis of complex organic compounds relevant for drug discovery .

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the synthesis of (S)-N-Boc-3-hydroxypiperidine as a chiral intermediate for pharmaceuticals like ibrutinib, an approved drug for lymphoma treatment. This synthesis utilized an R-specific carbonyl reductase from Candida parapsilosis, showcasing the compound's relevance in high-value pharmaceutical applications .

Case Study 2: Cross-Coupling Reactions

Research demonstrated that this compound could successfully participate in Ni-catalyzed cross-coupling reactions with various substrates, yielding high product yields (up to 90%). These findings suggest its potential for synthesizing novel compounds with therapeutic properties .

Comparative Analysis of Biological Activity

| Compound | Key Biological Activity | Application Area |

|---|---|---|

| This compound | Enzyme mechanism studies; drug synthesis | Medicinal chemistry |

| (S)-N-Boc-3-hydroxypiperidine | Chiral intermediate for pharmaceuticals | Oncology (e.g., lymphoma treatment) |

| Trans-tert-butyl 4-bromo-3-hydroxypiperidine | Potential therapeutic applications in neurology | Drug development |

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIAGYBKVHMO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.